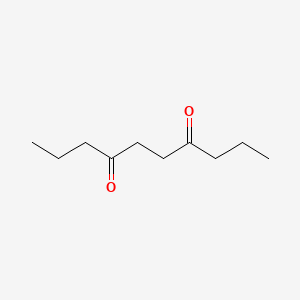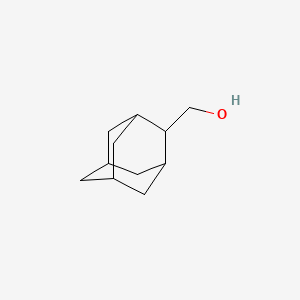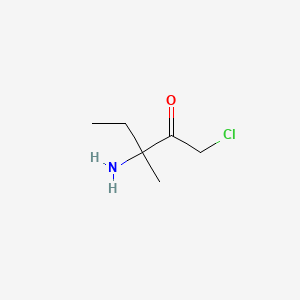
3-Amino-1-chloro-3-methylpentan-2-one
Vue d'ensemble
Description
3-Amino-1-chloro-3-methylpentan-2-one is a chemical compound with the molecular formula C6H12ClNO . It is used in pharmaceutical testing and has a molecular weight of 149.62 g/mol.
Synthesis Analysis
The synthesis of 3-Amino-1-chloro-3-methylpentan-2-one involves several steps. One method involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions . This process yields (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, which is then converted into sulfonate esters. These esters undergo reductive deoxygenation to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, which is then demethylated to obtain the final product .Molecular Structure Analysis
The molecular structure of 3-Amino-1-chloro-3-methylpentan-2-one is based on structures generated from information available in ECHA’s databases . The InChI key for this compound is OQKRSKBMZCPFKQ-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Amino-1-chloro-3-methylpentan-2-one is a ketone derivative and is commonly used as a reagent in various chemical reactions. It is also used in the synthesis of condensed pyrimidines, which have been evaluated for their anti-inflammatory and analgesic activities.Physical And Chemical Properties Analysis
3-Amino-1-chloro-3-methylpentan-2-one is a powder with a molecular weight of 186.08 .Applications De Recherche Scientifique
Biofuel Potential
Pentanol isomers, including compounds similar to 3-Amino-1-chloro-3-methylpentan-2-one, are a class of chemicals with potential application as biofuels. They are natural by-products of microbial fermentations from amino acid substrates. Metabolic engineering has been utilized to develop microbial strains for the production of these isomers, aiming to improve production efficiency for industrial applications (Cann & Liao, 2009).
Pharmaceutical Synthesis
3-Amino-1-chloro-3-methylpentan-2-one-related compounds have been used in the preparation of isotopologues of CX3CR1 antagonists, which are significant in the treatment of multiple sclerosis. This involves handling volatile and radioactive materials, highlighting the compound's relevance in pharmaceutical synthesis (Malmquist & Ström, 2012).
Synthesis of Pyrimidines
This compound is involved in the synthesis of condensed pyrimidines. The process of condensation of related ketones with various amines leads to the formation of compounds with potential anti-inflammatory and analgesic activities. This showcases its use in creating therapeutically valuable compounds (Sondhi et al., 2008).
Discovery of Nitrogenous Compounds
In the search for new natural compounds, derivatives of 3-Amino-1-chloro-3-methylpentan-2-one were identified in deep sea-derived fungi. These compounds were evaluated for their cytotoxic and antiviral activities, suggesting their potential use in developing new drugs (Luo, Zhou, & Liu, 2018).
Synthesis of Analgesics
Research on the diastereoselective synthesis of naphthyl amino alcohols involved nucleophilic addition to compounds structurally similar to 3-Amino-1-chloro-3-methylpentan-2-one. This process aids in the development of novel analgesics, contributing to advancements in pain management (Azzolina et al., 2004).
Organotin(IV) Complexes in Cancer Treatment
Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized using derivatives of 3-Amino-1-chloro-3-methylpentan-2-one, have been evaluated for their cytotoxicity against human tumor cell lines. These studies are vital for the development of new anticancer drugs (Basu Baul et al., 2009).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
3-amino-1-chloro-3-methylpentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-6(2,8)5(9)4-7/h3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBWWUWOGCBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)CCl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



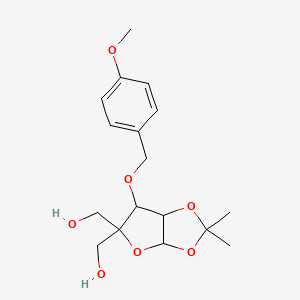
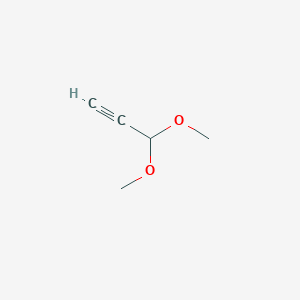

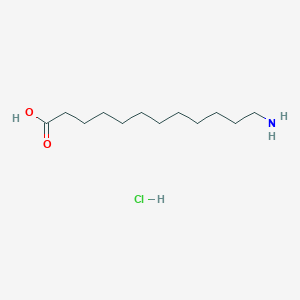
![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
![(1S,3R,6S,8R,11S,15S,16R)-N,7,7,12,16-Pentamethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine](/img/structure/B3253674.png)
![Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B3253686.png)
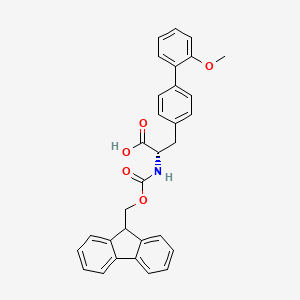

![(3Ar,5R,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one](/img/structure/B3253700.png)

![tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3253716.png)
